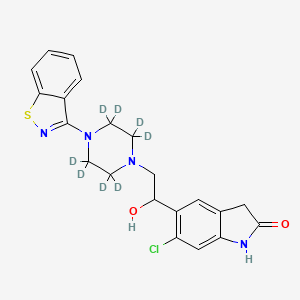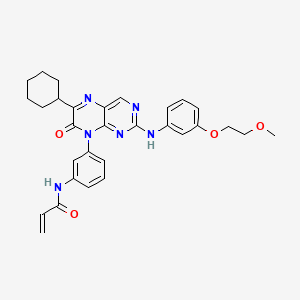
Colistin adjuvant-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colistin adjuvant-1 is a compound designed to enhance the efficacy of colistin, a last-resort antibiotic used to treat multi-drug resistant Gram-negative bacterial infections. The emergence of colistin resistance, particularly due to the mobile colistin resistance gene (mcr-1), has necessitated the development of adjuvants like this compound to restore colistin’s antibacterial activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Colistin adjuvant-1 involves the use of various chemical reactions to produce a compound that can synergize with colistin. One approach includes the synthesis of benzimidazole derivatives, which have shown enhanced colistin adjuvant activity. The reaction conditions typically involve the use of an amide isostere approach, where the synthesis is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The process may involve the use of large-scale reactors, purification systems, and quality control measures to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Colistin adjuvant-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced antibacterial activity when used in combination with colistin .
Aplicaciones Científicas De Investigación
Colistin adjuvant-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of antibiotic resistance and to develop new strategies for combating multi-drug resistant bacteria.
Biology: It is used in research to understand the interactions between antibiotics and bacterial cell membranes.
Medicine: It is used to enhance the efficacy of colistin in treating infections caused by multi-drug resistant Gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of Colistin adjuvant-1 involves enhancing the antibacterial activity of colistin by disrupting the bacterial cell membrane. This compound interacts with the bacterial outer membrane, increasing its permeability and allowing colistin to penetrate more effectively. This results in the disruption of the bacterial cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Silver nitrate: Used as a colistin adjuvant to combat mcr-1-positive bacteria.
Auranofin: Another colistin adjuvant that exhibits synergistic effects with colistin.
Oxethazaine: Enhances the antibacterial activity of colistin against both mcr-positive and mcr-negative pathogens
Uniqueness of Colistin Adjuvant-1: this compound is unique in its ability to restore colistin susceptibility in highly colistin-resistant bacterial strains. Its low toxicity and high efficacy make it a promising candidate for use in combination therapies to treat multi-drug resistant bacterial infections .
Propiedades
Fórmula molecular |
C16H7F9N2O |
|---|---|
Peso molecular |
414.22 g/mol |
Nombre IUPAC |
2-[4,6-bis(trifluoromethyl)-1H-benzimidazol-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C16H7F9N2O/c17-14(18,19)6-1-2-8(11(28)5-6)13-26-10-4-7(15(20,21)22)3-9(12(10)27-13)16(23,24)25/h1-5,28H,(H,26,27) |
Clave InChI |
FEWKIBJEQKCCIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)O)C2=NC3=C(C=C(C=C3N2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


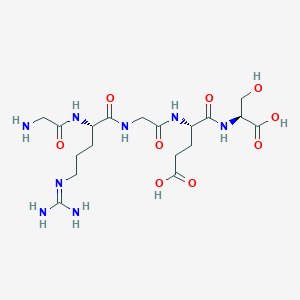
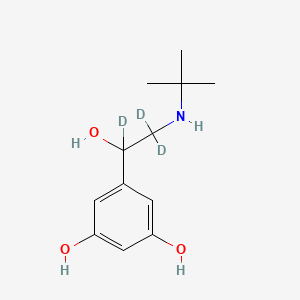
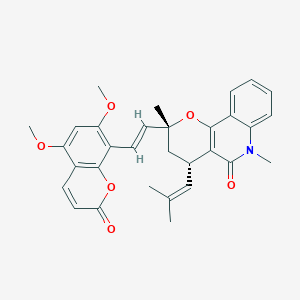

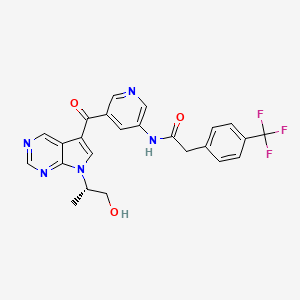
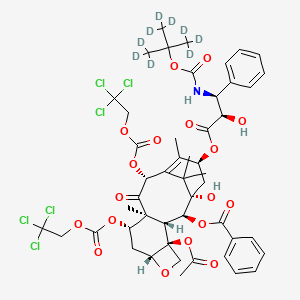

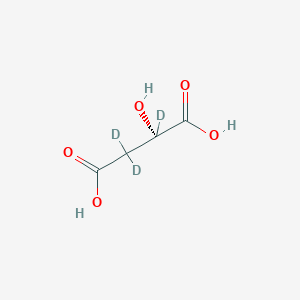
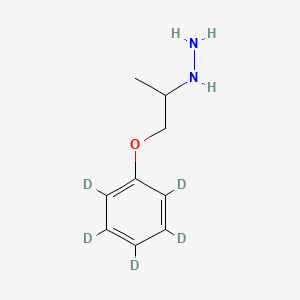
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)


